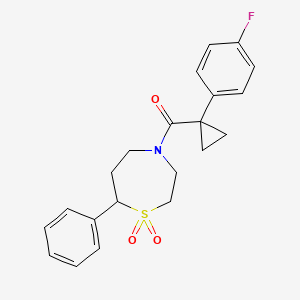

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Description

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS: 2177365-41-0) is a sulfone-containing heterocyclic molecule with the molecular formula C21H21F2NO3S and a molecular weight of 405.5 g/mol . Its structure features:

- A 1,4-thiazepane ring system (a seven-membered ring containing sulfur and nitrogen) with a sulfone group (-SO2) at the 1-position.

- A 1-(4-fluorophenyl)cyclopropyl group attached via a methanone bridge to the thiazepane nitrogen.

- A 2-fluorophenyl substituent at the 7-position of the thiazepane ring.

Key physicochemical properties include a logP (XlogP) of 2.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 62.8 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3S/c22-18-8-6-17(7-9-18)21(11-12-21)20(24)23-13-10-19(27(25,26)15-14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMAUAGEFUBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic synthesis. One common approach includes:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted amine and a suitable sulfonyl chloride, the thiazepane ring can be formed via nucleophilic substitution followed by cyclization.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Fluorophenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the cyclopropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural motifs are common in many bioactive molecules, suggesting possible applications in drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone exerts its effects would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of this compound, we compare it with 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (referred to as Compound A), a triazole-based analog from the literature .

Structural and Physicochemical Comparisons

Key Structural Differences and Implications

In contrast, Compound A’s 1,2,4-triazole is a rigid five-membered aromatic ring, favoring planar interactions .

Sulfone vs. Sulfonyl Groups :

- The sulfone (-SO2) in the target compound is electron-withdrawing and may enhance metabolic stability compared to the sulfonyl (-SO2-) group in Compound A, which is part of a phenylsulfonyl substituent .

Fluorination Patterns :

- The target compound has two distinct fluorophenyl groups : a 2-fluorophenyl on the thiazepane and a 4-fluorophenyl on the cyclopropane. Fluorine at the para position (4-F) is common in drug design to block metabolic oxidation. Compound A features a 2,4-difluorophenyl group on the triazole, which may enhance steric and electronic effects .

Cyclopropane vs. Ethanone: The cyclopropyl group in the target compound introduces ring strain, which can improve binding affinity through van der Waals interactions.

Research Findings and Implications

- Synthetic Accessibility: Compound A is synthesized via a nucleophilic substitution reaction between a triazole and α-halogenated ketone under basic conditions .

- Drug Design Considerations :

- The target compound’s moderate logP (2.9) and TPSA (62.8 Ų) align with Lipinski’s rules for oral bioavailability, whereas Compound A’s larger size and higher logP (estimated) may limit permeability .

- The fluorine atoms in both compounds likely improve metabolic stability and modulate electronic effects on aromatic rings, a common strategy in medicinal chemistry .

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Structural Characteristics

The compound is characterized by:

- A thiazepane ring , which is a seven-membered heterocyclic structure containing sulfur and nitrogen.

- A dioxido group , which enhances reactivity.

- A phenyl substituent that may contribute to its biological interactions.

- A cyclopropyl moiety linked to a fluorophenyl group, which could influence its pharmacological properties.

The biological activity of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which may lead to therapeutic effects in diseases like cancer and bacterial infections.

- Receptor modulation : The compound may act on receptors involved in neurotransmission or inflammation.

Predicted Activities

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial : Potential effectiveness against bacterial and fungal strains.

- Anticancer : Inhibition of tumor growth through various pathways.

Case Studies

Several studies have investigated the biological activity of thiazepane derivatives. For instance:

- Anticancer Activity : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Effects : Research indicated that similar compounds had notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone | Structure | Antimicrobial, anticancer |

| (1,1-Dioxido-7-(3,4,5-trimethoxyphenyl)-1,4-thiazepan-4-yl)methanone | Structure | Anticancer |

| (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone | Structure | Antimicrobial |

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the thiazepane ring.

- Introduction of the dioxido group and phenyl substituents.

- Final coupling with the cyclopropyl moiety.

These synthetic routes require careful optimization to achieve high yields and purity.

Q & A

Q. How to design assays for evaluating its potential as a CNS drug candidate?

- Methodology :

- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayer) to measure Papp values .

- In Vivo PK/PD : Administer to rodents and measure plasma/brain tissue concentrations via LC-MS/MS .

- Behavioral Models : Test anxiolytic or neuroprotective effects in elevated plus maze or MPTP-induced Parkinson’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.